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Executive Summary
Enecadin hydrochloride (formerly NS-7) is a novel small molecule that showed initial promise

as a neuroprotective agent for acute ischemic stroke. Developed by Nippon Shinyaku, its

mechanism of action involves the blockage of voltage-gated sodium and calcium channels, key

mediators in the excitotoxic cascade following cerebral ischemia. Despite encouraging

preclinical data demonstrating significant reductions in infarct volume and improvements in

neurological deficits in animal models, the clinical development of Enecadin hydrochloride
was ultimately discontinued. This technical guide provides a comprehensive overview of the

available information on the discontinued clinical trials of Enecadin hydrochloride, including a

summary of its preclinical data, proposed mechanism of action, and the limited details of its

terminated Phase II clinical trial. The document aims to serve as a valuable resource for

researchers and drug development professionals in the field of neuroprotection and stroke

therapeutics.

Introduction
Stroke remains a leading cause of mortality and long-term disability worldwide, creating a

significant unmet medical need for effective neuroprotective therapies. The pathophysiology of

ischemic stroke is complex, involving a cascade of events including excitotoxicity, oxidative

stress, and inflammation, which ultimately lead to neuronal death in the ischemic penumbra.
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Enecadin hydrochloride was developed to intervene in this cascade by targeting key ion

channels involved in the initial stages of ischemic neuronal injury.

Mechanism of Action
Enecadin hydrochloride functions as a blocker of voltage-gated sodium channels (VGSCs)

and voltage-gated calcium channels (VGCCs).[1] In the context of ischemic stroke, excessive

glutamate release leads to the overactivation of postsynaptic receptors, causing a massive

influx of sodium (Na+) and calcium (Ca2+) ions. This ionic imbalance triggers a cascade of

detrimental intracellular events, including mitochondrial dysfunction, activation of apoptotic

pathways, and production of reactive oxygen species, culminating in neuronal cell death. By

blocking VGSCs and VGCCs, Enecadin hydrochloride was hypothesized to attenuate this

pathological ion influx, thereby preserving neuronal integrity in the ischemic penumbra.

Signaling Pathway
The proposed neuroprotective mechanism of Enecadin hydrochloride is depicted in the

signaling pathway diagram below.
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Proposed neuroprotective mechanism of Enecadin hydrochloride.

Preclinical Studies
Multiple preclinical studies in rodent models of focal cerebral ischemia demonstrated the

neuroprotective efficacy of Enecadin hydrochloride.

Quantitative Data from Preclinical Studies
The following table summarizes the key quantitative findings from preclinical investigations of

Enecadin hydrochloride in a rat model of transient middle cerebral artery occlusion (MCAO).
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Study
Parameter

Vehicle
Control

Enecadin HCl
(NS-7)

%
Reduction/Imp
rovement

Reference

Cortical

Infarction Volume

(mm³)

[1]

- Treatment at

Ischemia Onset
214 ± 64 128 ± 74 40.2% [1]

- Treatment at 30

min post-

ischemia

225 ± 12 155 ± 48 31.1% [1]

- Treatment at 60

min post-

ischemia

225 ± 48 160 ± 54 28.9% [1]

- Treatment at

120 min post-

ischemia

223 ± 38 176 ± 43 21.1% [1]

Infarct Volume

(dose-

dependent,

single bolus at

MCAO onset)

[2]

- 0.03125 mg/kg N/A N/A
Dose-dependent

reduction
[2]

- 0.25 mg/kg N/A N/A
Dose-dependent

reduction
[2]

Neurological

Deficit Score

(improvement at

48h reperfusion)

[1]

- Hemiparesis Control
Significantly

improved
N/A [1]
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- Abnormal

Posture
Control

Significantly

improved
N/A [1]

Data are presented as mean ± SD where available.

Experimental Protocols (Based on Published Literature)
The following provides a generalized experimental workflow for the preclinical evaluation of

Enecadin hydrochloride based on published studies.[2][1]
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Generalized experimental workflow for preclinical stroke studies.
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Methodology Details:

Animal Model: Studies typically utilized adult male Sprague-Dawley rats.

Ischemia Induction: Transient focal cerebral ischemia was induced by middle cerebral artery

occlusion (MCAO) using the intraluminal suture method for a duration of 120 minutes.

Drug Administration: Enecadin hydrochloride or a saline vehicle was administered as a

single intravenous bolus at various time points relative to the onset of ischemia.

Outcome Measures:

Neurological Deficit Scoring: Neurological function was assessed at 48 hours post-

reperfusion, evaluating parameters such as hemiparesis and abnormal posture.

Infarct Volume Measurement: At the study endpoint, brains were harvested, sectioned,

and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate and quantify the

ischemic infarct volume.

Discontinued Clinical Trial: NCT00331721
Enecadin hydrochloride advanced to a Phase II clinical trial for the treatment of acute

ischemic stroke. However, this trial was terminated, and the development of the drug was

subsequently discontinued.

Trial Design and Status
The table below summarizes the key details of the NCT00331721 trial.

Identifier Phase Status Condition
Interventio

n

Primary

Outcome

Enrollment

(Anticipate

d)

NCT00331

721
Phase II Terminated

Acute

Ischemic

Stroke

Enecadin

hydrochlori

de,

Placebo

Tolerability 100
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Reason for Discontinuation
The specific reasons for the termination of the NCT00331721 trial have not been publicly

disclosed in detail. Clinical trial terminations can occur for a variety of reasons, including but not

limited to lack of efficacy, safety concerns, or strategic business decisions. Without access to

the complete clinical trial data, the precise rationale for discontinuing the development of

Enecadin hydrochloride remains speculative.

Discussion and Future Perspectives
The discontinuation of Enecadin hydrochloride's clinical development, despite promising

preclinical findings, highlights the significant challenges in translating neuroprotective strategies

from the laboratory to the clinic. The "bench-to-bedside" failure is a common theme in the field

of stroke therapeutics and underscores the need for more predictive preclinical models and a

deeper understanding of the complex pathophysiology of human stroke.

Several factors could have contributed to the translational failure of Enecadin hydrochloride,

including:

Different Pathophysiology: The underlying mechanisms of ischemic injury in human stroke

patients, who often have multiple comorbidities, may be more complex than those in young,

healthy animal models.

Therapeutic Time Window: The optimal time for administering a neuroprotective agent after

stroke onset is narrow and may be difficult to achieve in a real-world clinical setting.

Dosage and Pharmacokinetics: The effective dose and pharmacokinetic profile of Enecadin
hydrochloride in humans may have differed significantly from what was observed in animal

models.

Clinical Trial Design: The design of the Phase II trial, including patient selection criteria and

outcome measures, may not have been optimal to demonstrate a therapeutic benefit.

Conclusion
Enecadin hydrochloride represented a rational therapeutic approach to neuroprotection in

acute ischemic stroke by targeting the excitotoxic cascade through the blockade of voltage-
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gated sodium and calcium channels. While preclinical studies provided a strong rationale for its

clinical investigation, the development program was ultimately halted. The lack of publicly

available data from the terminated Phase II trial makes a definitive conclusion on its potential

efficacy and safety in humans impossible. The story of Enecadin hydrochloride serves as a

critical case study for the scientific community, emphasizing the persistent hurdles in the

development of effective neuroprotective drugs for stroke and the importance of rigorous and

transparent clinical investigation.

Disclaimer: This document is intended for informational purposes only and is based on publicly

available data. It should not be considered as medical advice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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